molecular formula C20H21ClO4 B023405 Fenofibrate-d6 CAS No. 1092484-56-4

Fenofibrate-d6

Numéro de catalogue B023405
Numéro CAS: 1092484-56-4
Poids moléculaire: 366.9 g/mol
Clé InChI: YMTINGFKWWXKFG-LIJFRPJRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of Fenofibrate-d6, a deuterated version of fenofibrate, involves the introduction of deuterium atoms into the fenofibrate molecule. This modification can potentially enhance the metabolic stability of the drug, allowing for detailed pharmacokinetic studies. Although specific synthesis pathways for Fenofibrate-d6 are not detailed in the reviewed literature, general synthesis approaches for deuterated compounds involve the use of deuterium-labeled reagents or solvents in the chemical synthesis process.

Molecular Structure Analysis

Fenofibrate's molecular structure is characterized by its fibric acid moiety, which is essential for its lipid-modifying action. The molecule also contains a phenoxy group and an isopropyl group, contributing to its pharmacodynamic properties. The introduction of deuterium atoms in Fenofibrate-d6 likely occurs at specific positions in the molecule to study the drug's metabolism without altering its pharmacological activity. The structural analysis of fenofibrate and its derivatives, including Fenofibrate-d6, can be performed using techniques like infrared and Raman spectroscopy, combined with computational methods such as density functional theory (DFT) calculations to investigate their conformational and electronic properties.

Chemical Reactions and Properties

Fenofibrate undergoes various chemical reactions in the body to exert its therapeutic effects. It is primarily metabolized by esterases to its active metabolite, fenofibric acid. The introduction of deuterium atoms in Fenofibrate-d6 may affect its metabolic rate, offering insights into the drug's pharmacokinetics. Fenofibrate's interactions with PPARα lead to modifications in gene expression that regulate lipid metabolism, inflammation, and oxidative stress.

Physical Properties Analysis

The physical properties of fenofibrate, such as solubility, melting point, and crystallinity, influence its pharmaceutical formulation and bioavailability. Deuteration may impact these properties by altering intermolecular forces and stability. Studies on fenofibrate's solid-state forms, including crystalline and amorphous states, reveal insights into its physicochemical characteristics and the implications for drug delivery and efficacy.

Chemical Properties Analysis

Fenofibrate's chemical properties, including its reactivity and stability, are crucial for its biological activity and therapeutic effects. The activation of PPARα by fenofibrate leads to a cascade of biochemical events that modulate lipid levels and inflammatory responses. The chemical properties of Fenofibrate-d6, particularly its stability and interaction with biological molecules, are critical for understanding the drug's mechanism of action and optimizing its clinical use.

Applications De Recherche Scientifique

1. Application in Gliomas Treatment

  • Summary of the Application: Fenofibrate, a fibric acid derivative known for its lipid-lowering effect, has been found to inhibit the proliferation of gliomas when combined with si-HOTAIR . Gliomas are the most common primary brain tumor, making up about 80% of all primary malignant brain tumors .
  • Methods of Application: The study involved analyzing the TCGA database and found a significant negative correlation between the long noncoding RNA (lncRNA) HOTAIR and PPARα. The molecular mechanism by which lncRNA HOTAIR regulates PPARα was explored in cell lines in vitro and in a nude mouse glioma model in vivo .
  • Results: After knockdown of the expression of HOTAIR in gliomas, the expression of PPARα was significantly upregulated, and the invasion and proliferation ability of gliomas were obviously inhibited. When glioma cells were treated with both the PPARα agonist fenofibrate and si-HOTAIR, the proliferation and invasion of glioma cells were significantly inhibited .

2. Application in Enhancing Pharmaceutical Properties

  • Summary of the Application: Fenofibrate has been used to increase the aqueous solubility and dissolution rate of poorly aqueous soluble drugs by formulating and evaluating its cocrystals with benzoic acid (BZ) as a coformer .
  • Methods of Application: The drug and coformer were cocrystallized using the solvent drop grinding method. Fourier transformation infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) techniques were used for analysis of cocrystals .
  • Results: The in vitro dissolution profile of cocrystals, pure drug, their physical mixture, and marketed formulation was found to be 89%, 39%, 47%, and 61%, respectively. An enhanced anti-hyperlipidaemic activity of cocrystals was found compared to pure drug .

3. Application in Lipid Efficacy

  • Summary of the Application: Fenofibrate has been used in the treatment of various lipid disorders since its clinical introduction in 1975 . It has a direct effect on lowering the cholesterol, triglycerides, and LDL (low-density lipids), VLDL (very-low-density lipids) along with raising the level of HDL (high-density lipids) in blood .
  • Methods of Application: Various studies have been conducted to compare the efficacy and safety of statin and fibrate monotherapy . These studies involve randomized trials of statin and fibrate monotherapy and report mortality or a cardiovascular event .

4. Application in Cardiovascular Diseases

  • Summary of the Application: Fenofibrate therapy has been associated with reduced cardiovascular disease in study participants with dyslipidemia, defined as triglyceride levels greater than 204 mg/dL and high-density lipoprotein cholesterol levels less than 34 mg/dL . It has been used in the treatment of various lipid disorders since its clinical introduction in 1975 .
  • Methods of Application: Various studies have been conducted to compare the efficacy and safety of statin and fibrate monotherapy . These studies involve randomized trials of statin and fibrate monotherapy and report mortality or a cardiovascular event .

5. Application in Diabetes

  • Summary of the Application: Fenofibrate has been found to be beneficial in long-term therapy for people with Type 2 Diabetes and Renal Impairment . It has been used in the treatment of various lipid disorders since its clinical introduction in 1975 .
  • Methods of Application: The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study was conducted to determine whether early intervention with fenofibrate could prevent cardiovascular events in middle-aged to elderly patients with type 2 diabetes, with or without preexisting valvular disease or lipid abnormalities .
  • Results: The FIELD study found that patients with type 2 diabetes who took fenofibrate for 5 years had significant reductions in total cardiovascular disease events, particularly nonfatal myocardial infarction (MI) and coronary revascularization .

6. Application in Obesity

  • Summary of the Application: Fenofibrate has been found to regulate visceral obesity and nonalcoholic fatty liver disease via adipose tissue PPARα activation in female ovariectomized (OVX) C57BL/6J mice fed a high-fat diet (HFD), a mouse model of obese postmenopausal women .
  • Methods of Application: The study involved the use of female ovariectomized (OVX) C57BL/6J mice fed a high-fat diet (HFD). The mice were treated with fenofibrate and the effects on visceral obesity and nonalcoholic fatty liver disease were observed .
  • Results: Fenofibrate reduced body weight gain, visceral adipose tissue mass, and visceral adipocyte size in HFD-fed obese OVX mice. In addition, plasma levels of alanine aminotransferase and aspartate aminotransferase, as well as free fatty acids, triglycerides, and total cholesterol, were decreased. Fenofibrate also inhibited hepatic lipid accumulation and infiltration of macrophages .

4. Application in Liver Diseases

  • Summary of the Application: Fenofibrate has been found to alleviate liver fibrosis by inhibiting the activation of hepatic stellate cells and extracellular matrix formation . This action is most likely associated with autophagy and oxidative stress by regulating PPAR-α and TGF-β1/Smad pathway .
  • Methods of Application: The study involved the use of a mouse model to investigate the effects of fenofibrate on liver fibrosis .
  • Results: Results revealed that fenofibrate alleviated liver fibrosis . This may provide a therapeutic option for hepatic fibrosis .

5. Application in Kidney Diseases

  • Summary of the Application: Fenofibrate has been found to be beneficial in reducing cardiovascular outcomes and the progression of renal disease among patients with type 2 diabetes not yet requiring dialysis . It also decreases glomerular and tubular atrophy and necrosis induced by cisplatin in rat kidney when administered at a dose of 100 mg/kg .
  • Methods of Application: Various studies have been conducted to investigate the effects of fenofibrate on kidney diseases .
  • Results: Fenofibrate treatment led to improvements in kidney function, the greatest benefit seen in patients with higher baseline kidney function values .

6. Application in Metabolic Syndrome

  • Summary of the Application: Fenofibrate has been found to be beneficial in the treatment of dyslipidemia, especially among those with Metabolic Syndrome . It has been used in the treatment of various lipid disorders since its clinical introduction in 1975 .
  • Methods of Application: The study involved the use of a large administrative database that included more than 1.5 million Japanese patients .
  • Results: The risk of major cardiovascular events was significantly lower with fenofibrate as add-on to statin treatment than with statin treatment alone .

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical is ingested or inhaled, mouth to mouth resuscitation should not be used .

Orientations Futures

Emerging evidence suggests a potential role for fenofibrate in the prevention of progression of diabetic retinopathy (DR), especially in patients with cardiovascular risk, and pre-existing mild-to-moderate DR . Further clinical trials are needed to establish the benefits of fenofibrate in other forms of diabetes, including type 1 diabetes .

Propriétés

IUPAC Name

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTINGFKWWXKFG-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC(C)C)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648850
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenofibrate-d6

CAS RN

1092484-56-4
Record name Propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1 liter of isopropyl alcohol, 232.5 g (1 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone, 138 g (1 mol) of potassium carbonate and 355 g (1.7 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The reaction medium is heated gently, with vigorous stirring, and then kept under reflux for 8 hours. About 400 ml of isopropyl alcohol are then distilled off, after which the medium is cooled, with stirring. The precipitate formed is filtered off and then washed with water in the heterogeneous phase, with shaking. It is filtered off and then washed again with 2% sodium hydroxide solution and then with water until the washings are neutral. The product is filtered off and purified by recrystallization from isopropyl alcohol to give 140 g of fenofibrate (yield=38.8%).
Quantity
232.5 g
Type
reactant
Reaction Step One
Quantity
138 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
355 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Yield
38.8%

Synthesis routes and methods II

Procedure details

100 g (0.43 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 165 g (0.79 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid are introduced, under a nitrogen atmosphere, into a 3-necked round-bottomed flask equipped with a stirrer and a condenser. The reaction medium is heated to 110° C. and a solution of 50 g (0.36 mol) of potassium carbonate in 50 ml of demineralized water is then added slowly over a period of 20 minutes, with distillation taking place at 100° C. The distillate separates out into 2 phases. The lower phase is recycled into the reaction medium. After heating at 110°-112° C. for 1.5 h, the reaction medium is brought to 140° C. and a temperature of 140°-145° C. is maintained for 4 hours. The reaction medium is then cooled to about 90° C. and 210 ml of 80% isopropyl alcohol are added. The mixture is then left to cool for 12 h, with stirring, after which the suspension obtained is filtered at 0° C. The precipitate is washed with 4 times 200 ml of demineralized water and then recrystallized from propan-2-ol to give 119.5 g (yield=77%) of fenofibrate.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
210 mL
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods III

Procedure details

465 g (2 mol) of (4-chlorophenyl)(4-hydroxyphenyl)methanone and 815 g (3.9 mol) of the 1-methylethyl ester of 2-bromo-2-methylpropanoic acid (alternative nomenclature: isopropyl 2-bromo-2-methylpropanoate) are introduced into a 4 liter reactor equipped with a stirrer and a condenser. The medium is heated to 120° C. and 265 g (1.92 mol) of potassium carbonate are then added with the aid of a funnel for solids. The reaction medium is subsequently heated for 5 hours at 140°-145° C. and then cooled to about 100° C. It is subsequently diluted with aqueous isopropyl alcohol and then acidified with sulfuric acid. The reaction medium is then cooled to 18°-20° C. in order to crystallize the product, which is filtered off and washed with sodium hydroxide solution and then water. The product is recrystallized from isopropanol to give 605 g of fenofibrate (yield=83.9%) with a purity greater than 99.5% (determination by high pressure liquid chromatography, abbreviated to HPLC).
Quantity
465 g
Type
reactant
Reaction Step One
[Compound]
Name
1-methylethyl ester
Quantity
815 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
265 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83.9%

Synthesis routes and methods IV

Procedure details

1 kg (3.14 mol) of fenofibric acid (II), 500 ml of dimethyl sulfoxide and 1 l of isopropyl acetate were charged into a jacketed 5 l reactor under nitrogen. 433.5 g (3.14 mol) of potassium carbonate were then added, with stirring at ambient temperature, and the reaction mixture was brought to 85-90° C. for 45 min. The temperature of the reaction mixture was subsequently reduced to approximately 80° C. and 354 ml (3.77 mol) of 2-bromopropane and then 100 ml of isopropyl acetate were added over a period of 50 min. The mixture was kept stirring at 85-95° C. for 5 hours and then slightly cooled to approximately 80° C. In-process monitoring showed that the degree of conversion to give fenofibrate was approximately 99.5%. The content of the reactor was hot-filtered and the salts separated on the filter were washed with 1 l of isopropyl acetate, which was combined with the filtrate. The isolated salts, which essentially comprise potassium bromide, were dried and kept for recycling. The filtrate was concentrated under reduced pressure while maintaining a bulk temperature of approximately 80° C., and of 95° C. at the end of concentrating. After removal of the solvents, 2.27 l of isopropanol and 455 ml of pure water were added. The mixture was brought to gentle reflux for 10 min and then hot-filtered. Under stirring, the filtrate was slowly cooled down to a temperature of 0° C. The crystallized fenofibrate was separated by filtration on a filtering device, washed on the filtering device with approximately 500 ml of ice-cold isopropanol and then dried under vacuum at 45-50° C. 1075 g of fenofibrate with a purity of greater than 99.5% and comprising no impurity at a level of greater than 0.05% were thus obtained (yield=94.9%).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
433.5 g
Type
reactant
Reaction Step Two
Quantity
354 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenofibrate-d6
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fenofibrate-d6
Reactant of Route 3
Reactant of Route 3
Fenofibrate-d6
Reactant of Route 4
Reactant of Route 4
Fenofibrate-d6
Reactant of Route 5
Reactant of Route 5
Fenofibrate-d6
Reactant of Route 6
Reactant of Route 6
Fenofibrate-d6

Citations

For This Compound
20
Citations
K Bukara, L Schueller, J Rosier, T Daems… - Journal of …, 2016 - Elsevier
… Fifty microliters of supernatant was mixed with 450 μL of a solution of the internal standard (fenofibrate-d6 [0.05 ng/mL] and fenofibric acid-d6 [1250 ng/mL]) in acetonitrile and …
Number of citations: 26 www.sciencedirect.com
K Forner, I Hidalgo, J Lin, M Ackermann… - Die Pharmazie-An …, 2017 - ingentaconnect.com
… Briefly, the transitions for fenofibrate and its internal standard (fenofibrate-D6) were 361.00/233.00 and 367.20/234.10, respectively, and for fenofibric acid and its internal standard (feno…
Number of citations: 7 www.ingentaconnect.com
I Hering, E Eilebrecht, MJ Parnham, M Weiler… - Aquatic Toxicology, 2021 - Elsevier
… Deuterated fenofibrate-d6 was used as internal standard. Samples of 3 ml volume were … was m/z 361.11 ⇨ m/z 138.96 and for fenofibrate-d6 m/z 367.24 ⇨ m/z 138.89; the confirmation …
Number of citations: 2 www.sciencedirect.com
R López-Serna, M Petrović, D Barceló - Journal of Chromatography A, 2012 - Elsevier
The work describes the development and validation of an analytical method for simultaneous determination of 58 pharmaceuticals and 19 metabolites and transformation products in …
Number of citations: 90 www.sciencedirect.com
R López-Serna, S Pérez, A Ginebreda, M Petrović… - Talanta, 2010 - Elsevier
The present work describes the development of a fully automated method, based on on-line solid-phase extraction (SPE)–liquid chromatography-electrospray–tandem mass …
Number of citations: 255 www.sciencedirect.com
JD Kusovschi, AA Ivanova, MS Gardner… - International Journal of …, 2023 - mdpi.com
Designing studies for lipid-metabolism-related biomarker discovery is challenging because of the high prevalence of various statin and fibrate usage for lipid-lowering therapies. When …
Number of citations: 7 www.mdpi.com
MJ Gallardo-Altamirano, P Maza-Márquez… - Science of The Total …, 2021 - Elsevier
The removal efficiencies (REs) of twenty-seven pharmaceutically active compounds (PhACs) (eight analgesic/anti-inflammatories, six antibiotics, four β-blockers, two antihypertensives/…
Number of citations: 22 www.sciencedirect.com
N Montemurro, A Orfanioti, R Manasfi… - … of Chromatography A, 2020 - Elsevier
Screening of a large number of chemicals of emerging concern is highly desirable for the control of crops irrigated with reclaimed water since it is considered an alternative water source …
Number of citations: 14 www.sciencedirect.com
JM Peña-Herrera, N Montemurro, D Barceló, S Pérez - MethodsX, 2020 - Elsevier
The presence of pharmaceutically active compounds (PhACs) in aquatic biota has been received much less attention than their presence in surface or waste water, and it was not until …
Number of citations: 9 www.sciencedirect.com
WL Desiante - 2021 - research-collection.ethz.ch
Human behavior and practices are often reflected in nature. Pharmaceuticals, household chemicals and other micropollutants (MPs), which are consumed or used in households, …
Number of citations: 0 www.research-collection.ethz.ch

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.